molecular formula C12H11NO2 B1297373 Ethyl benzylidenecyanoacetate CAS No. 2025-40-3

Ethyl benzylidenecyanoacetate

Cat. No. B1297373
CAS RN: 2025-40-3
M. Wt: 201.22 g/mol
InChI Key: KCDAMWRCUXGACP-DHZHZOJOSA-N
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Patent
US04863904

Procedure details

A solution of 2.55 g of benzaldehyde, 2.46 g of ethyl cyanoacetate, 0.3 ml of acetic acid and 0.3 ml of piperidine in 20 ml of dry benzene was heated under reflux for 16 hours while removing water formed during the reaction by using a molecular sieve. The reaction mixture was concentrated under reduced pressure, the residue was dissolved in ethyl acetate, and the organic layer was washed with a saturated sodium chloride aqueous solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 4.57 g of 2-cyano-3-phenylpropenoic acid ethyl ester as colorless crystals.
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])#[N:10].C(O)(=O)C.N1CCCCC1>C1C=CC=CC=1>[CH2:15]([O:14][C:12](=[O:13])[C:11]([C:9]#[N:10])=[CH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH3:16]

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
2.46 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.3 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
while removing water
CUSTOM
Type
CUSTOM
Details
formed during the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=CC1=CC=CC=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.57 g
YIELD: CALCULATEDPERCENTYIELD 104.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04863904

Procedure details

A solution of 2.55 g of benzaldehyde, 2.46 g of ethyl cyanoacetate, 0.3 ml of acetic acid and 0.3 ml of piperidine in 20 ml of dry benzene was heated under reflux for 16 hours while removing water formed during the reaction by using a molecular sieve. The reaction mixture was concentrated under reduced pressure, the residue was dissolved in ethyl acetate, and the organic layer was washed with a saturated sodium chloride aqueous solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 4.57 g of 2-cyano-3-phenylpropenoic acid ethyl ester as colorless crystals.
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])#[N:10].C(O)(=O)C.N1CCCCC1>C1C=CC=CC=1>[CH2:15]([O:14][C:12](=[O:13])[C:11]([C:9]#[N:10])=[CH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH3:16]

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
2.46 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.3 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
while removing water
CUSTOM
Type
CUSTOM
Details
formed during the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=CC1=CC=CC=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.57 g
YIELD: CALCULATEDPERCENTYIELD 104.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.